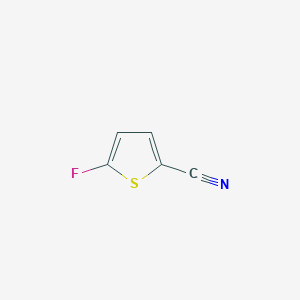

5-Fluorothiophene-2-carbonitrile

描述

Contextualization of Fluorinated Heterocycles in Modern Organic Chemistry

The incorporation of fluorine into heterocyclic compounds represents a cornerstone of modern organic and medicinal chemistry. numberanalytics.comtandfonline.com Fluorinated heterocycles are organic compounds featuring a ring structure containing at least one atom other than carbon, and one or more fluorine atoms. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—dramatically influence the physicochemical and biological characteristics of the parent molecule. numberanalytics.com

In pharmaceutical development, the introduction of fluorine can enhance a drug's metabolic stability, leading to an improved half-life, and can modulate lipophilicity and basicity, which often improves bioavailability and cell membrane permeability. tandfonline.comrsc.org It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com Notable examples of fluorinated heterocyclic drugs that have made a significant impact include the anticancer agent fluorouracil and the antibiotic class of fluoroquinolones. tandfonline.com

Beyond medicine, fluorinated heterocycles are integral to materials science. numberanalytics.com Their distinct electronic properties are harnessed in the creation of advanced materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals for display technologies. numberanalytics.comnih.gov The synthesis of these valuable compounds is a dynamic area of research, with ongoing development of more efficient and selective methods for introducing fluorine into heterocyclic systems. tandfonline.comrsc.org

Evolution of Thiophene (B33073) Derivatives in Synthetic and Applied Sciences

Thiophene, a five-membered aromatic ring containing a sulfur atom, and its derivatives are fundamental building blocks in synthetic chemistry. wikipedia.orgnih.govderpharmachemica.com Discovered as a contaminant in benzene (B151609), thiophene exhibits aromatic properties and reactivity that often resemble those of benzene, allowing it to serve as a bioisostere in drug design, where a thiophene ring replaces a benzene ring without a significant loss of biological activity. wikipedia.orgnih.gov This strategy has been successfully employed in drugs like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. wikipedia.org

The versatility of the thiophene core allows for extensive functionalization, leading to a vast library of derivatives with diverse applications. nih.govderpharmachemica.com In medicinal chemistry, thiophene-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. nih.govnih.gov Several commercially available drugs, such as the anticoagulant rivaroxaban (B1684504) and the antifungal tioconazole, feature a thiophene moiety, highlighting its importance. nih.govchemicalbook.com

In the realm of materials science, thiophene derivatives are prized for their electronic and optical properties. researchgate.net They are key components in the synthesis of organic semiconductors, conducting polymers, and dyes for applications in organic field-effect transistors (OFETs), thin-film transistors, and solar cells. researchgate.net The synthetic flexibility of the thiophene ring has enabled the engineering of nanomaterials with tailored properties for use in bioimaging and as photoactuators. researchgate.net

Identified Research Imperatives and Prospective Investigations of 5-Fluorothiophene-2-carbonitrile

This compound (C₅H₂FNS) has emerged as a compound of significant interest, situated at the intersection of fluorinated heterocycles and thiophene chemistry. Its structure, featuring a thiophene ring substituted with both a fluorine atom and a cyano (nitrile) group, makes it a valuable and versatile intermediate in several areas of advanced chemical research.

Key research imperatives for this compound include:

Intermediate for Bioactive Compounds: A primary application of this compound is its role as a precursor in the synthesis of novel therapeutic agents. Research has utilized it as a key building block in the development of antithrombotic agents, where modifications on the thiophene ring are explored to enhance efficacy and selectivity. Its potential as an inhibitor of cytochrome P450 enzymes also warrants further investigation. cymitquimica.com

Versatile Synthetic Building Block: The presence of the electron-withdrawing fluorine and nitrile groups modulates the electronic distribution and reactivity of the thiophene ring, allowing for selective chemical transformations. This makes it a crucial starting material for constructing more complex heterocyclic systems for use in pharmaceuticals and agrochemicals.

Materials Science Applications: In materials science, the compact and reactive nature of this compound makes it a pivotal component in the synthesis of dendrimers. Further investigations are focused on exploring its potential in developing novel organic materials with unique electronic and photophysical properties.

The continued exploration of this compound's synthetic utility is expected to yield new molecules with significant biological activities and advanced material functions.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₅H₂FNS | chemscene.com |

| Molecular Weight | 127.14 g/mol | cymitquimica.com |

| CAS Number | 32415-91-1 | |

| Polar Surface Area | 52.03 Ų | |

| LogP | 1.76 | |

| SMILES | N#Cc1ccc(s1)F | chemscene.com |

| InChIKey | FJVHOYMXDVKVCS-UHFFFAOYSA-N | |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 5-Acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile |

| 5-Bromo-2-thiophenecarbonitrile |

| 5-Chloro-2-acetylthiophene |

| 5-Chloro-2-bromothiophene |

| 5-Chloro-2-thiophenecarboxaldehyde |

| 5-Chloro-2-thiophenecarboxylic acid |

| 5-Chlorothiophene-2-carbonyl chloride |

| 5-Chlorothiophene-2-carbonitrile (B1631587) |

| 5-Cyano-2-fluorothiophene |

| 5-Fluoropyrimidine-2-carbonitrile |

| This compound |

| 5-Fluorothiophene-2-carboxylic acid |

| 5-Iodothiophene-2-carbonitrile |

| 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile |

| 5-Nitrothiophene-2-carbonitrile (B92908) |

| 5-(Thien-2-yl)thiophene-2-carbonitrile |

| Aluminum trichloride |

| Benzene |

| Cefoxitin |

| Celecoxib |

| Citizolam |

| Dorzolamide |

| Ethyl triflate |

| Fentanyl |

| Fluorodeoxyglucose |

| Fluorouracil |

| Lornoxicam |

| Mefloquine |

| Methapyrilene |

| N-butyllithium |

| Norfloxacin |

| OSI-930 |

| Piroxicam |

| Rivaroxaban |

| S-(trifluoromethyl)dibenzothiophenium salts |

| Sertaconazole Nitrate |

| Sitagliptin |

| Sodium succinate |

| Sufentanil |

| Suprofen |

| Tegafur |

| Teniposide |

| Thionyl chloride |

| Thiophene |

| Thiophene-2,5-dicarbonitrile (B170475) |

| Thiophenfurin |

| Tiaprofenic acid |

| Tienilic acid |

| Timepidium Bromide |

| Tioconazole |

| Tiotropium |

| Tipepidine |

| Tiquizium Bromides |

| Trifluoroacetic acid |

| Trifluoroacetic anhydride |

| Trifluoroacetate |

| Trifluoroethylamine |

| Trichloroacetyl chloride |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluorothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FNS/c6-5-2-1-4(3-7)8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVHOYMXDVKVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447531 | |

| Record name | 5-fluorothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32415-91-1 | |

| Record name | 5-fluorothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluorothiophene 2 Carbonitrile and Its Derivates

Established Synthetic Routes to 5-Fluorothiophene-2-carbonitrile

Fluorodenitration Strategies Utilizing Metal Fluorides

One of the most effective and widely adopted methods for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction, specifically through fluorodenitration. This process involves the displacement of a nitro group (-NO₂) from an activated thiophene (B33073) ring by a fluoride (B91410) ion. The precursor, 5-nitrothiophene-2-carbonitrile (B92908), is particularly well-suited for this transformation due to the strong electron-withdrawing nature of both the nitro and cyano groups, which activates the C5 position for nucleophilic attack.

The reaction typically employs an alkali metal fluoride, such as potassium fluoride (KF), as the fluorine source. The process is advantageous for its relatively mild conditions and potential for high yields, reaching up to 90% for the desired nitrile product.

Optimization of Catalytic Systems (e.g., Tetraphenylphosphonium (B101447) Bromide)

To enhance the efficiency of the fluorodenitration reaction, phase-transfer catalysts are often employed. These catalysts facilitate the transfer of the fluoride ion from the solid metal fluoride salt into the organic solvent where the reaction occurs. Tetraphenylphosphonium bromide (Ph₄PBr) has proven to be a particularly effective catalyst for this purpose. oup.com

In a typical procedure, the reaction of 5-nitrothiophene-2-carbonitrile with spray-dried potassium fluoride is carried out in a high-boiling polar aprotic solvent like sulfolane (B150427) (tetrahydrothiophene 1,1-dioxide) at elevated temperatures, often around 210°C. oup.com The presence of a catalytic amount of tetraphenylphosphonium bromide significantly accelerates the reaction. For instance, a reaction that shows no detectable product formation after several hours in the absence of a catalyst can proceed to an 86% isolated yield when a catalytic quantity of Ph₄PBr is introduced. oup.com The catalytic effect of Ph₄PBr is crucial for achieving high conversion rates and making the process viable for practical synthesis. oup.com The resulting this compound can then be isolated through vacuum distillation.

Mechanistic Aspects of Fluorodenitration in Thiophene Systems

The fluorodenitration of 5-nitrothiophene-2-carbonitrile is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The mechanism proceeds through a two-step addition-elimination pathway.

Nucleophilic Attack : The fluoride ion (F⁻), solubilized by the phase-transfer catalyst, acts as the nucleophile. It attacks the electron-deficient carbon atom at the C5 position of the thiophene ring, which is strongly activated by the two electron-withdrawing groups: the cyano group (-CN) at C2 and the nitro group (-NO₂) at C5. This attack breaks the aromaticity of the thiophene ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group : In the second step, the aromaticity of the thiophene ring is restored by the expulsion of the nitro group as a nitrite (B80452) ion (NO₂⁻). The stability of the nitrite ion as a leaving group facilitates this step, driving the reaction to completion.

Conversion from Related Halogenated Thiophene Precursors

An alternative laboratory-scale approach to this compound involves halogen exchange (halex) reactions starting from other halogenated thiophenes. For instance, precursors like 5-bromothiophene-2-carbonitrile (B1273544) or 5-chlorothiophene-2-carbonitrile (B1631587) can be converted to the corresponding fluoro derivative.

This transformation is typically achieved using a metal fluoride source, such as potassium fluoride, often in a polar aprotic solvent. The success of this reaction depends on the relative bond strengths and the reactivity of the leaving halogen. While feasible, this method may present challenges, such as requiring more forcing conditions compared to fluorodenitration. The synthesis of the starting halogenated thiophene-2-carbonitriles can be accomplished by reacting the corresponding di-halogenated thiophene with cuprous cyanide (CuCN) in a solvent like hexamethylphosphoramide (B148902) (HMPA). However, side reactions and the potential for the formation of impurities like thiophene-2,5-dicarbonitrile (B170475) necessitate careful control of reaction parameters.

Synthesis of Functionalized this compound Analogs

Regioselective Functionalization of the Thiophene Ring

The this compound scaffold serves as a valuable platform for the synthesis of more complex, functionalized analogs. The electronic properties of the fluorine and cyano substituents significantly influence the reactivity of the thiophene ring, directing further functionalization to specific positions.

The strong electron-withdrawing nature of both the fluoro and cyano groups deactivates the thiophene ring towards electrophilic aromatic substitution. However, these groups also direct incoming electrophiles to the C3 and C4 positions. Conversely, for nucleophilic aromatic substitution, the fluorine atom itself could potentially be displaced by a strong nucleophile, although this typically requires harsh conditions.

A more common strategy for regioselective functionalization involves metalation of the thiophene ring, followed by quenching with an electrophile. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), is expected to occur at one of the available C-H positions (C3 or C4). The precise location of metalation can be influenced by directing effects and reaction conditions, allowing for the controlled introduction of a wide variety of functional groups. For example, regioselective functionalization at the C3 position has been demonstrated in related heterocyclic systems through methods like N-sulfonamide rearrangement, highlighting the potential for developing specific synthetic methodologies for thiophene analogs. rsc.org

Transformations Involving the Carbonitrile Moiety

The carbonitrile (cyano) group of this compound is a versatile functional group that serves as a linchpin for a variety of chemical transformations. Its electronic properties, influenced by the adjacent electron-withdrawing fluorine atom and the thiophene ring, allow for its conversion into several other important functional moieties. Key transformations include hydrolysis, reduction, reactions with organometallic reagents, and cycloaddition reactions.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of the nitrile group provides a direct route to 5-fluorothiophene-2-carboxamide (B8006511) and 5-fluorothiophene-2-carboxylic acid. The reaction proceeds in two stages: initial hydration of the nitrile to the corresponding amide, which can then be further hydrolyzed to the carboxylic acid. The conditions of the reaction can be controlled to favor one product over the other.

Acid-catalyzed hydrolysis is typically performed by heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.orgchemguide.co.uk Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack of water. lumenlearning.comchemistrysteps.com The intermediate amide can be isolated, or the reaction can be driven to completion to yield the carboxylic acid. chemistrysteps.com

Alternatively, alkaline hydrolysis, using an aqueous solution of a base like sodium hydroxide, also proceeds by heating under reflux. chemguide.co.uk This method initially produces the salt of the carboxylic acid (e.g., sodium 5-fluorothiophene-2-carboxylate) and ammonia (B1221849). libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free 5-fluorothiophene-2-carboxylic acid. libretexts.org

Reduction to Amines

The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine, yielding (5-fluorothiophen-2-yl)methanamine. This transformation is crucial for introducing an aminomethyl group, a common pharmacophore in medicinal chemistry.

A powerful and common reagent for this reduction is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. Catalytic hydrogenation is another effective method, employing hydrogen gas with a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide. wikipedia.org To prevent the formation of secondary and tertiary amine byproducts, ammonia is often added during catalytic hydrogenation. wikipedia.org Other reducing agents like borane (B79455) complexes (e.g., BH₃-THF) can also be utilized. commonorganicchemistry.com

Reaction with Organometallic Reagents

The addition of organometallic reagents, particularly Grignard reagents (R-MgX), to the nitrile group offers a powerful method for carbon-carbon bond formation, leading to the synthesis of ketones. masterorganicchemistry.comadichemistry.com The reaction involves the nucleophilic attack of the carbanionic 'R' group from the Grignard reagent on the electrophilic carbon of the nitrile. leah4sci.com This forms an intermediate imine anion, which is stable until a subsequent aqueous acidic workup. masterorganicchemistry.com Hydrolysis of the imine intermediate then yields the corresponding ketone, for instance, (5-fluorothiophen-2-yl)(alkyl)ketone. leah4sci.com

[3+2] Cycloaddition to Tetrazoles

The nitrile group can participate in [3+2] cycloaddition reactions, a type of dipolar cycloaddition, to construct five-membered heterocyclic rings. wikipedia.org A significant application of this reaction is the synthesis of 5-substituted tetrazoles, which are recognized as important bioisosteres for carboxylic acids in drug design. nih.govbeilstein-journals.org

The reaction involves treating this compound with an azide (B81097) source, most commonly sodium azide (NaN₃). researchgate.net The process is often facilitated by a Lewis acid catalyst, such as zinc chloride or zinc bromide, and is typically carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. rsc.orgnih.gov The electron-withdrawing nature of the 5-fluorothiophene ring can accelerate the cycloaddition by lowering the energy of the nitrile's LUMO, enhancing its reactivity with the azide. nih.gov This transformation results in the formation of 5-(5-fluorothiophen-2-yl)-1H-tetrazole.

Summary of Transformations

The following table summarizes the key transformations of the carbonitrile moiety in this compound.

| Reactant | Reagents/Conditions | Product | Transformation Type |

| This compound | Dilute HCl or H₂SO₄, Heat | 5-Fluorothiophene-2-carboxylic acid | Acid Hydrolysis |

| This compound | 1. NaOH(aq), Heat; 2. H₃O⁺ | 5-Fluorothiophene-2-carboxylic acid | Alkaline Hydrolysis |

| This compound | 1. LiAlH₄, Ether/THF; 2. H₂O | (5-Fluorothiophen-2-yl)methanamine | Reduction |

| This compound | H₂, Raney Ni or Pd/C | (5-Fluorothiophen-2-yl)methanamine | Catalytic Hydrogenation |

| This compound | 1. R-MgX, Ether/THF; 2. H₃O⁺ | (5-Fluorothiophen-2-yl)(R)ketone | Grignard Reaction |

| This compound | NaN₃, Lewis Acid (e.g., ZnCl₂), DMF/DMSO, Heat | 5-(5-Fluorothiophen-2-yl)-1H-tetrazole | [3+2] Cycloaddition |

Reactivity Profiles and Mechanistic Investigations of 5 Fluorothiophene 2 Carbonitrile

Reactivity of the Thiophene (B33073) Heterocycle

The thiophene ring in 5-Fluorothiophene-2-carbonitrile is an electron-rich aromatic system, yet the electron-withdrawing nature of the fluorine and nitrile substituents significantly influences its reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution Pathways

Thiophene and its derivatives are generally more susceptible to nucleophilic aromatic substitution (SNA r) than their benzene (B151609) counterparts. This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex through the involvement of its d-orbitals. In the case of this compound, the presence of the strongly electron-withdrawing nitrile group further activates the ring for nucleophilic attack.

The fluorine atom at the 5-position serves as a good leaving group in SNA r reactions. Nucleophiles can attack the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate. Subsequent expulsion of the fluoride (B91410) ion yields the substituted product. The regioselectivity of this reaction is primarily directed at the C5 position due to the activating effect of the adjacent nitrile group.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halogenated Thiophenes

| Nucleophile | Thiophene Derivative | Product | Reference |

| Pyrrolidine | 2-methoxy-3-X-5-nitrothiophenes | 2-(pyrrolidin-1-yl)-3-X-5-nitrothiophenes | nih.gov |

| Silylthiophenes | Polyfluoroarenes | Polyfluoroarene-capped thiophenes | scispace.com |

This table presents examples of nucleophilic aromatic substitution on thiophene derivatives, illustrating the types of transformations possible, although specific data for this compound is limited in the provided search results.

Electrophilic Substitution and Functional Group Interconversions

While the electron-withdrawing substituents deactivate the thiophene ring towards electrophilic aromatic substitution, these reactions can still occur under specific conditions. The directing effect of the substituents plays a crucial role in determining the position of electrophilic attack. Generally, electrophilic substitution on 2-substituted thiophenes with deactivating groups leads to substitution at the 4- and 5-positions. For this compound, the substitution pattern would be influenced by the interplay of the directing effects of both the fluorine and nitrile groups.

Common electrophilic substitution reactions on thiophenes include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. brainly.inquimicaorganica.org The conditions for these reactions often need to be carefully controlled to avoid polymerization or degradation of the thiophene ring, which can be sensitive to strong acids. brainly.in

Functional group interconversions on the thiophene ring can also be achieved. For instance, the fluorine atom could potentially be replaced through various substitution reactions, or the nitrile group could be used as a handle to introduce other functionalities through established chemical transformations.

Reactions Involving the Nitrile Group

The carbonitrile (nitrile) group in this compound is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to diverse molecular architectures.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Hydrolysis and Alcoholysis Reactions

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (5-Fluorothiophene-2-carboxylic acid) or a primary amide (5-Fluorothiophene-2-carboxamide) as an intermediate. The reaction conditions determine the final product. Similarly, alcoholysis in the presence of an acid catalyst can convert the nitrile into an ester. These reactions are fundamental transformations for converting the nitrile group into other important oxygen-containing functional groups.

Reduction Chemistries of the Carbonitrile

The nitrile group is readily reducible to a primary amine (aminomethyl group). A variety of reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) being a common and effective choice. Catalytic hydrogenation over catalysts such as Raney nickel or palladium on carbon can also achieve this reduction. The resulting aminomethylthiophene is a valuable building block for the synthesis of more complex molecules.

Table 2: General Reduction Methods for Nitrile Groups

| Reducing Agent | Product | General Applicability |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Highly effective for a wide range of nitriles. |

| Catalytic Hydrogenation (H₂/Catalyst) | Primary Amine | Widely used, with catalyst choice influencing selectivity. |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | Can selectively reduce nitriles to aldehydes at low temperatures. |

This table outlines common methods for the reduction of nitrile functional groups. The specific application and optimization of these methods for this compound would require experimental investigation.

Photochemical Reactivity of Halogenated Thiophenes

The introduction of halogen substituents to the thiophene ring significantly influences its photochemical behavior. While specific studies on the photochemical reactivity of this compound are not extensively available in the public domain, the reactivity of this compound can be inferred by examining the known photochemical pathways of other halogenated and substituted thiophenes. The presence of both a fluorine atom and a cyano group, an electron-withdrawing substituent, is expected to play a crucial role in the molecule's excited-state dynamics.

The photochemistry of halogenated thiophenes is generally characterized by the cleavage of the carbon-halogen (C-X) bond. The efficiency and mechanism of this bond fission are dependent on the nature of the halogen and the position of substitution. For instance, studies on 2-bromo and 2-iodothiophene have shown that near-ultraviolet excitation leads to the dissociation of the C-Br or C-I bond. aip.orgaip.org This process can occur through direct excitation to a dissociative excited state or via radiationless transfer from an initially populated "bright" state. aip.org

In the case of 2-iodothiophene, upon UV excitation, several product channels become accessible, including C-I bond fission and C-S ring-opening pathways. aip.org Experimental and theoretical studies suggest that the first absorption band of 2-iodothiophene involves both diabatically bound π → π* excitations and dissociative (nI/π) → σ*C-I excited states. aip.org The dissociation on a repulsive potential energy surface leads to halogen atom photofragments with large translational energies. aip.org

While the C-F bond is generally stronger and less prone to cleavage than other carbon-halogen bonds, its photochemical reactivity in heteroaromatic systems is an active area of research. Studies on the photolysis of fluorinated pharmaceuticals have indicated that the stability of a C-F bond on a heteroaromatic ring can be significant. For example, in the photolysis of voriconazole, which contains both aryl and heteroaromatic fluorine atoms, the heteroaromatic C-F bond showed greater stability. nih.govresearchgate.net However, the presence of an electron-withdrawing group like the nitrile in this compound could influence the electronic distribution in the excited state and potentially affect the C-F bond stability.

Another important photochemical pathway for substituted thiophenes is photoisomerization. Theoretical studies on 2-cyanothiophene have explored mechanisms for photochemical isomerization, suggesting that upon electronic excitation, the molecule can undergo rearrangement of the thiophene ring. researchgate.net These computational investigations propose that the reaction can proceed through conical intersections, which provide efficient pathways for radiationless deactivation from the excited state back to the ground state, potentially leading to isomerized products. researchgate.net

The photochemical reactivity of halogenated thiophenes can also involve photosubstitution reactions. While the exact mechanisms are complex and can vary depending on the substrate and reaction conditions, these reactions offer a pathway to functionalize the thiophene ring under photochemical activation.

Given the combined electronic effects of the fluorine atom and the cyano group in this compound, its photochemical reactivity is likely to be a combination of the pathways observed for other halogenated and cyanated thiophenes. The primary competing pathways would likely be C-F bond cleavage and photoisomerization of the thiophene ring. The quantum yields and the dominant reaction pathway would be dependent on the excitation wavelength and the solvent environment.

Table 1: Summary of Photochemical Reactivity of Related Thiophene Derivatives

| Compound | Excitation Wavelength (nm) | Observed/Predicted Photochemical Pathways | Key Findings |

|---|---|---|---|

| 2-Bromothiophene | 267 | C-Br bond fission | Dissociation occurs on one or more (n/π)σ* excited state potential energy surfaces. aip.org |

| 2-Iodothiophene | 220-303 | C-I bond fission, C-S ring-opening | Wavelength-dependent dissociation dynamics, with contributions from both repulsive and bound excited states. aip.org |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 5-Fluorothiophene-2-carbonitrile in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei, a complete picture of the molecule's connectivity and electronic environment can be assembled.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the two protons on the thiophene (B33073) ring. These protons, located at positions 3 and 4, are in different chemical environments and will therefore have different chemical shifts. The proton at position 3 (H-3) is adjacent to the electron-withdrawing cyano group, while the proton at position 4 (H-4) is adjacent to the fluorine atom.

The electron-withdrawing nature of the cyano group will deshield the H-3 proton, causing its signal to appear at a lower field (higher ppm value) compared to the H-4 proton. Conversely, the fluorine atom at position 5 will influence the H-4 proton. Both protons will appear as doublets due to coupling with each other. Furthermore, long-range coupling to the fluorine atom is expected, which may result in doublet of doublets patterns.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.50 - 7.80 | dd | ³JHH = 4.0 - 5.0, ⁴JHF = 1.0 - 2.0 |

| H-4 | 7.00 - 7.30 | dd | ³JHH = 4.0 - 5.0, ³JHF = 3.0 - 4.0 |

Note: The predicted values are based on the analysis of similar substituted thiophene derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are anticipated, corresponding to the four carbon atoms of the thiophene ring and the carbon atom of the nitrile group.

The carbon atom of the cyano group (C≡N) is expected to appear in the characteristic region for nitriles, typically between 115 and 125 ppm. The carbon atom bonded to the fluorine (C-5) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), resulting in a doublet. The other ring carbons (C-2, C-3, and C-4) will also show smaller couplings to the fluorine atom. The chemical shifts of the ring carbons are influenced by the substituents; the carbon bearing the cyano group (C-2) and the carbon bearing the fluorine atom (C-5) are expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-2 | 135 - 145 | d | ²JCF ≈ 10 - 20 |

| C-3 | 125 - 135 | d | ³JCF ≈ 3 - 5 |

| C-4 | 110 - 120 | d | ²JCF ≈ 20 - 30 |

| C-5 | 155 - 165 | d | ¹JCF ≈ 250 - 270 |

| C≡N | 115 - 125 | s | - |

Note: The predicted values are based on the analysis of similar substituted thiophene derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal will be split into a doublet of doublets due to coupling with the H-3 and H-4 protons of the thiophene ring.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| F-5 | -110 to -130 | dd | ³JFH ≈ 3.0 - 4.0, ⁴JFH ≈ 1.0 - 2.0 |

Note: The predicted chemical shift is relative to a standard reference (e.g., CFCl₃). The values are based on typical ranges for fluoroaromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

For this compound (C₅H₂FNS), the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 127.14 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for thiophene derivatives include the cleavage of the thiophene ring and the loss of substituents. For this compound, potential fragmentation could involve the loss of HCN (27 u) or the fluorine atom (19 u). The presence of the stable thiophene ring suggests that the molecular ion peak would be relatively intense.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C≡N (nitrile) stretching vibration, the C-F (carbon-fluorine) stretching vibration, and the vibrations associated with the thiophene ring.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| C≡N (Nitrile) | 2220 - 2240 | Stretching |

| C-H (Aromatic) | 3050 - 3150 | Stretching |

| C=C (Thiophene Ring) | 1500 - 1600 | Stretching |

| C-F | 1000 - 1250 | Stretching |

| C-S (Thiophene Ring) | 600 - 800 | Stretching |

Note: The predicted values are based on characteristic IR absorption frequencies for the respective functional groups.

Advanced Chromatographic Techniques for Purity and Identity Confirmation

To ensure the quality and reliability of this compound for its applications, advanced chromatographic techniques are employed. These methods are crucial for separating the target compound from starting materials, by-products, and other impurities that may arise during its synthesis.

For a compound like this compound, a reverse-phase HPLC method would likely be effective. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Detection could be achieved using a UV detector, leveraging the chromophoric nature of the thiophene ring.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another invaluable technique for both purity assessment and identity confirmation. The volatility of this compound allows for its analysis by GC. A non-polar or medium-polarity capillary column would be suitable for separation, with temperature programming used to ensure efficient elution. The mass spectrum obtained from the MS detector would provide a unique fragmentation pattern, serving as a fingerprint for the unequivocal identification of the compound. A patent for the preparation of 5-chlorothiophene-2-formyl chloride reports a GC purity of 99.98%, highlighting the precision of this technique for related compounds. nih.gov

Table 1: Illustrative Chromatographic Conditions for Analysis of Thiophene Derivatives

| Parameter | HPLC | GC-MS |

| Column | Reverse-Phase C18 | Capillary (e.g., DB-5ms) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium |

| Detector | UV-Vis (Diode Array) | Mass Spectrometer |

| Typical Application | Purity determination, quantification | Identification, impurity profiling |

Electrochemical Characterization of Thiophene Carbonitriles

The electrochemical properties of thiophene derivatives are of significant interest, particularly for their application in materials science, such as in the development of conducting polymers and electronic devices. Techniques like cyclic voltammetry, differential pulse voltammetry, and impedance spectroscopy offer insights into the redox behavior and electronic structure of these molecules. The presence of both an electron-withdrawing fluorine atom and a cyano group in this compound is expected to significantly influence its electrochemical characteristics.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the oxidation and reduction processes of a compound. While specific CV data for this compound is not extensively published, studies on related thiophene derivatives provide a strong basis for understanding its likely behavior.

For example, the electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives have been investigated using cyclic voltammetry. acs.org These studies show irreversible oxidation waves, and the introduction of different substituents significantly impacts the oxidation potential. acs.org For this compound, an irreversible oxidation peak would be expected, corresponding to the oxidation of the thiophene ring. The strong electron-withdrawing nature of the fluorine and cyano groups would likely shift this oxidation potential to a more positive value compared to unsubstituted thiophene.

A typical CV experiment for this compound would involve dissolving the compound in a suitable solvent, such as acetonitrile, with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate. A three-electrode system, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), would be used to record the voltammogram. The resulting plot of current versus potential would reveal the oxidation and reduction potentials of the compound.

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is a more sensitive technique than cyclic voltammetry and is often used for quantitative analysis. DPV can provide lower detection limits and better resolution of closely spaced redox peaks.

The principle of DPV involves applying a series of regular voltage pulses superimposed on a linear potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This results in a peak-shaped voltammogram where the peak height is proportional to the concentration of the analyte, and the peak potential is characteristic of the substance.

While specific DPV studies on this compound are not readily found, the technique has been successfully applied to other thiophene-containing systems. For instance, DPV has been used in the development of electrochemical biosensors based on thiophene derivatives. These studies demonstrate the utility of DPV for sensitive detection and quantification.

Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the electrical properties of materials and their interfaces with electrodes. By applying a small amplitude AC voltage at various frequencies and measuring the resulting current, a complex impedance spectrum is obtained. This data can be modeled using equivalent electrical circuits to understand processes such as charge transfer resistance, double-layer capacitance, and diffusion.

In the context of this compound, EIS could be used to study the properties of electropolymerized films derived from this monomer. Research on zwitterionic thiophene-functionalized sensing interfaces has utilized EIS to characterize the antifouling and conductive properties of the modified electrodes. The analysis of the impedance data, often presented as a Nyquist plot, can reveal information about the conductivity and interfacial properties of the material. For a polymer film derived from this compound, EIS could provide insights into its potential for applications in sensors or electronic devices.

Table 2: Summary of Electrochemical Techniques and Potential Findings for this compound

| Technique | Information Obtained | Expected Behavior for this compound |

| Cyclic Voltammetry (CV) | Redox potentials (oxidation and reduction) | Irreversible oxidation at a relatively high positive potential due to electron-withdrawing substituents. |

| Differential Pulse Voltammetry (DPV) | Enhanced sensitivity for detection and quantification | A well-defined oxidation peak suitable for quantitative analysis. |

| Impedance Spectroscopy (EIS) | Charge transfer resistance, capacitance, conductivity | For a derived polymer, the data would indicate its conductive and dielectric properties. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of molecules. However, specific research applying these methods to 5-fluorothiophene-2-carbonitrile is not available.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the geometry of molecules. For substituted thiophenes, DFT calculations have been used to determine properties like optimized molecular structure and the energy of individual molecular orbitals. researchgate.net In principle, DFT could be applied to this compound to calculate its optimized bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Such calculations would also reveal the distribution of electron density and the molecular electrostatic potential, highlighting the electron-poor nature of the thiophene (B33073) ring and the regions susceptible to nucleophilic or electrophilic attack. However, no such specific studies have been published.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov For related thiophene derivatives, studies have shown that electronic properties like the energy of the LUMO can modulate biological activity. nih.gov

For this compound, it is expected that the electron-withdrawing fluorine and cyano groups would lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene. This would generally make the molecule more resistant to oxidation but more susceptible to reduction. Reactivity indices such as electrophilicity and nucleophilicity, which can be derived from HOMO and LUMO energies, could quantify its reactivity. Unfortunately, a specific analysis of these parameters for this compound is not available in the literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into conformational flexibility. sci-hub.box For a relatively small and rigid molecule like this compound, extensive conformational flexibility is not expected. The primary conformational freedom would be the rotation around the bond connecting the cyano group to the thiophene ring, which is generally not a significant source of diverse conformations. Therefore, it is not surprising that dedicated MD simulation studies for the conformational analysis of this specific compound are not found in the literature.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to map out the energy landscape of a chemical reaction, identifying the transition states and intermediates to elucidate the reaction mechanism. For instance, computational studies have been used to understand the mechanism of C-F bond activation in fluorinated aromatic compounds. nih.gov Given that this compound serves as a building block in the synthesis of more complex molecules, modeling its reaction pathways could provide valuable information for optimizing reaction conditions and predicting product distributions. However, no specific studies modeling the reaction pathways or analyzing the transition states for reactions involving this compound have been published.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties, respectively. nih.govbiolscigroup.us These models often use descriptors derived from computational chemistry, such as electronic properties (e.g., HOMO/LUMO energies, dipole moment) and steric parameters. nih.gov

While QSAR studies have been conducted on various series of thiophene derivatives to understand their anti-inflammatory or antitumor activities, nih.govnih.gov none of these studies have explicitly included this compound in their dataset. Therefore, no specific QSAR or QSPR models for this compound have been developed or reported.

Strategic Applications of 5 Fluorothiophene 2 Carbonitrile in Chemical Research

Role as a Key Synthetic Building Block in Heterocyclic Chemistry

Heterocyclic compounds are fundamental to organic and medicinal chemistry, and the use of pre-functionalized building blocks is a key strategy for the efficient construction of complex molecular architectures. researchgate.net 5-Fluorothiophene-2-carbonitrile serves as an exemplary building block, providing a stable yet reactive scaffold for further chemical modification. The presence of the fluorine and nitrile substituents not only enhances its utility as a synthetic intermediate but also modulates the reactivity of the thiophene (B33073) ring, allowing for selective functionalization.

This compound is a pivotal intermediate in the synthesis of more elaborate heterocyclic compounds, including those with applications in pharmaceuticals and agrochemicals. The reactivity of its functional groups—the fluorine atom and the nitrile group—allows for a variety of chemical transformations. The fluorine atom can be displaced through nucleophilic substitution reactions, while the nitrile group can be reduced to an amine or undergo other modifications. This versatility makes it a valuable precursor for creating novel therapeutic agents and other biologically active compounds. For instance, fluorinated heterocycles, in general, are of high interest in drug discovery as they often exhibit enhanced metabolic stability and improved pharmacokinetic profiles compared to their non-fluorinated versions.

The development of materials for organic electronics has driven interest in synthetic methods that produce extended, conjugated systems. sigmaaldrich.com Thiophene-fused polyaromatic compounds are particularly important in this area due to their electronic properties. sigmaaldrich.com this compound can serve as a foundational unit for constructing these larger, fused-ring architectures. The electron-withdrawing nature of its substituents can facilitate annulation and cyclization reactions, where the initial thiophene ring becomes part of a larger polycyclic aromatic system. Such synthetic strategies are crucial for creating novel materials with tailored electronic and photophysical properties suitable for advanced applications.

Contributions to Materials Science and Engineering

The unique electronic characteristics of this compound make it a significant contributor to the field of materials science, particularly in the development of organic electronic materials. The incorporation of fluorine into thiophene-based semiconductors is a recognized strategy for modifying their electronic properties. northwestern.edu

Thiophene-based molecules are a cornerstone in the development of organic semiconductors. sigmaaldrich.com The strategic placement of fluorine atoms on the thiophene ring can dramatically influence the material's properties, often enhancing performance in electronic devices. northwestern.edu Research has shown that incorporating units like this compound into larger molecular or polymeric structures can lead to materials with improved electrical conductivity. This makes them valuable for applications in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. northwestern.edu The fluorine and cyano groups help to tune the frontier molecular orbital energy levels, which is critical for efficient charge injection and transport in semiconductor devices.

Table 1: Applications in Optoelectronic Materials

| Device Type | Role of this compound | Potential Benefit |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Building block for conductive polymers or small molecule emitters | Enhanced electrical conductivity and charge transport |

| Organic Solar Cells (Photovoltaics) | Component of donor or acceptor materials | Tuned energy levels for efficient charge separation |

The creation of novel polymers with specific, engineered properties is a major goal of materials science. This compound is a valuable monomer for synthesizing new polymer architectures. Its functional groups provide reactive sites for polymerization reactions. Research indicates that incorporating this compound into polymer matrices can enhance the electrical conductivity of the resulting materials. sigmaaldrich.comsigmaaldrich.com These conductive polymers are essential for the fabrication of next-generation electronic devices. The ability to create polymers with flexible side chains has been a key development, improving solubility and processing for these materials. sigmaaldrich.com

Catalysis and Ligand Design

While thiophene derivatives are widely used in the design of ligands for transition-metal catalysis, the specific application of this compound in this area is less documented than its role in materials science. However, its structural features suggest potential utility. The sulfur atom of the thiophene ring and the nitrogen atom of the nitrile group could act as coordination sites for metal centers. For example, related compounds like 5-chlorothiophene-2-carbonyl chloride are used to prepare Schiff base ligands for transition-metal complexes studied for their catalytic properties. The design of new ligands is critical for advancing catalysis, and functionalized heterocycles like this compound represent a platform for developing novel catalytic systems.

Agrochemical Research and Development

The development of novel and effective crop protection agents is a primary focus of the agrochemical industry. Fluorinated heterocyclic compounds are particularly valuable in this sector. nih.gov

This compound serves as a valuable intermediate for the synthesis of more complex molecules intended for agrochemical applications. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functionalities common in bioactive molecules.

The strategic inclusion of a fluorothiophene core into a potential agrochemical can confer several advantageous properties:

Metabolic Stability: As in medicinal chemistry, the C-F bond can block metabolic degradation by enzymes present in pests or in the environment, prolonging the active life of the agent. nih.gov

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.

Binding Interactions: The fluorine atom can participate in favorable binding interactions (such as orthogonal multipolar interactions) with target enzymes in pests, potentially increasing the potency of the active ingredient.

While specific, commercialized agrochemicals derived directly from this compound are not widely documented in public literature, its properties make it an attractive building block for discovery programs aimed at new fungicides, herbicides, and insecticides.

The design of modern crop protection agents often involves screening libraries of compounds containing promising structural motifs. The this compound scaffold is a candidate for such exploration. The thiophene ring is a known bioisostere of the benzene (B151609) ring and is present in numerous biologically active compounds. The addition of fluorine and a nitrile group provides a unique electronic signature that can be explored for novel modes of action against agricultural pests and diseases. Research in this area focuses on synthesizing derivatives and evaluating their biological activity against various plant pathogens, weeds, and insect pests.

Electrochemical Sensor Development

The development of sensitive and selective chemical sensors is crucial for applications ranging from environmental monitoring to medical diagnostics. Modified electrodes, particularly those coated with conducting polymers, offer a robust platform for sensor fabrication.

Thiophene and its derivatives can be electropolymerized to form polythiophene films on electrode surfaces. These films are electroactive and their conductivity and redox properties can be finely tuned by the substituents on the thiophene monomer.

This compound is a promising candidate for creating such modified electrodes. Although direct studies on the electropolymerization of this specific monomer are not widely available, research on analogous compounds provides a clear rationale for its use. For instance, studies on poly(fluorothiophene)s demonstrate that fluorination significantly impacts the polymer's properties. nih.gov

The expected benefits of using this compound for electrode modification include:

Enhanced Stability: The strong electron-withdrawing nature of both the fluorine and nitrile substituents is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the resulting polymer. mdpi.com A lower HOMO level generally imparts greater stability against oxidative degradation, leading to a more robust sensor.

Tunable Redox Properties: The electronic effects of the substituents would alter the oxidation potential of the polymer, allowing for the fabrication of sensors that operate in a specific potential window to avoid interferences from other species.

Specific Analyte Interactions: The polar nitrile groups exposed on the polymer surface could provide specific interaction sites (e.g., hydrogen bonding) for certain target analytes, thereby enhancing the sensor's selectivity.

The table below summarizes findings for electrodes modified with related thiophene-based polymers, illustrating the principles that would apply to a sensor made from this compound.

| Polymer/Modification | Target Analyte | Key Finding | Reference |

|---|---|---|---|

| Poly(3-alkyl-4-fluoro)thiophenes | Not specified (FETs) | Backbone fluorination increases ionization potential and enhances charge carrier mobility by up to a factor of 5 compared to non-fluorinated analogues. | nih.gov |

| Poly(3-methylthiophene)-citric acid on Glassy Carbon Electrode | Penicillin | Modified electrode could successfully detect penicillin residues in milk samples. | |

| Poly(3‐thiophenecarboxylic acid) and Poly(3‐methylthiophene) on Glassy Carbon Electrode | Gentamicin (B1671437) | The modified electrode demonstrated a linear range for gentamicin detection from 0.05-4.00 mM. | |

| Polypyrrole-3-carboxylic acid/Polypyrrole/AuNPs on FTO Glass | Dopamine | Composite film showed good sensitivity with a wide linear detection range from 5 to 180 μM and a low limit of detection (LOD) of 9.72 nM. |

Fundamental Studies on Sensing Mechanisms

The unique molecular architecture of this compound, which integrates a fluorine atom, a nitrile group, and a thiophene ring, makes it a valuable compound for fundamental studies of various sensing mechanisms. Its electronically distinct components allow researchers to investigate and understand the core principles of how chemical sensors detect and signal the presence of specific analytes. The primary mechanisms where this compound can offer significant insights include intramolecular charge transfer (ICT), chelation-enhanced fluorescence (CHEF), and photoinduced electron transfer (PET).

The thiophene ring serves as an excellent π-conjugated system and an electron donor, which is a common feature in the design of fluorescent sensors. mdpi.com The introduction of a strong electron-withdrawing nitrile group and an electronegative fluorine atom creates a distinct push-pull system within the molecule. This electronic asymmetry is fundamental to the study of ICT-based sensing. mdpi.com In a typical scenario, the molecule in its ground state has a certain electron distribution. Upon excitation with light, an electron can be transferred from the electron-donating thiophene ring to the electron-withdrawing nitrile group. The resulting excited state is more polarized and will emit light at a specific wavelength. When an analyte is introduced, it can interact with either the donor or acceptor part of the molecule, altering the efficiency of the ICT process and leading to a detectable change in the fluorescence signal, such as a shift in emission wavelength or a change in intensity.

Moreover, the nitrile group and the fluorine atom can act as binding sites for various analytes, including metal ions and anions. The nitrogen atom of the nitrile group can coordinate with metal ions, leading to studies of chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ). In CHEF, the binding of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an increase in fluorescence intensity. Conversely, in CHEQ, the bound metal ion can introduce new non-radiative decay pathways, causing a decrease in fluorescence. The study of how this compound interacts with different metal ions can provide fundamental data on the principles of CHEF and CHEQ mechanisms. dtu.dk

The fluorine atom, with its high electronegativity, can participate in hydrogen bonding with specific analytes, particularly those with N-H or O-H groups. This interaction can perturb the electronic structure of the thiophene ring, leading to a change in the fluorescence output. This is particularly relevant for the development of sensors for anions, where hydrogen bonding plays a crucial role in the recognition process. By systematically studying the interactions of this compound with various anions, researchers can gain a deeper understanding of the subtleties of anion sensing mechanisms.

The table below summarizes the key molecular features of this compound and their roles in the fundamental study of sensing mechanisms.

| Molecular Feature | Role in Sensing Mechanisms | Potential Analytes |

| Thiophene Ring | π-conjugated system, electron donor, provides structural rigidity and stability. mdpi.com | Aromatic compounds, electron acceptors |

| Nitrile Group (-CN) | Electron-withdrawing group, metal coordination site, hydrogen bond acceptor. mdpi.com | Metal ions, hydrogen bond donors |

| Fluorine Atom (-F) | Electronegative atom, modulates electronic properties, potential hydrogen bond acceptor. | Hydrogen bond donors, Lewis acids |

Detailed research into how the interplay of these features in this compound affects its photophysical properties in the presence of different analytes is crucial for designing the next generation of highly selective and sensitive chemical sensors.

常见问题

Q. Example Workflow :

Optimize geometry using Gaussian.

Calculate electrostatic potential maps (MEPs) to identify reactive regions.

Validate with experimental kinetic data (e.g., Arrhenius plots).

Advanced: How to resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

Methodological Answer:

Contradictions may arise from:

- Reagent Purity : Trace moisture or oxygen can deactivate Pd catalysts. Use rigorous drying (e.g., molecular sieves) and inert atmospheres .

- Substrate Isomerism : Regioisomeric impurities (e.g., 4-fluoro vs. 5-fluoro) can skew results. Confirm regiochemistry via NOESY or X-ray crystallography .

- Catalyst-Ligand Mismatch : Screen ligands (e.g., SPhos, Xantphos) to optimize Buchwald-Hartwig amination yields .

Case Study : A 2024 study found that Pd(OAc)/XPhos outperformed other catalysts in Suzuki-Miyaura couplings, achieving >90% yield when substrates were pre-dried .

Basic: What are the key stability considerations for storing this compound?

Q. Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; nitriles hydrolyze to amides in humid conditions .

- Thermal Stability : Conduct TGA to determine decomposition onset (typically >150°C for thiophene nitriles) .

Advanced: How to design a kinetic study for the hydrolysis of this compound under varying pH?

Q. Methodological Answer :

Experimental Setup :

- Prepare buffered solutions (pH 2–12).

- Monitor nitrile → carboxylic acid conversion via HPLC (C18 column, UV detection at 254 nm).

Data Analysis :

- Plot rate constants (k) vs. pH to identify acid/base-catalyzed regimes.

- Use Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) .

Example Findings : At pH < 5, hydrolysis follows pseudo-first-order kinetics with k = 0.012 h (25°C) .

Basic: What are the applications of this compound in medicinal chemistry?

Q. Methodological Answer :

- Pharmaceutical Intermediates : Used to synthesize kinase inhibitors (e.g., JAK2/3) via Pd-catalyzed cyanation .

- Fluorine Scan Studies : Replace hydrogen with fluorine to modulate drug lipophilicity (LogP) and bioavailability .

Case Study : A 2023 study incorporated the compound into a TLR7 agonist scaffold, improving metabolic stability by 40% in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。